3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile
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Overview
Description
3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrazine family This compound is characterized by the presence of an amino group at the 3-position, an ethoxymethyl group at the 6-position, and a carbonitrile group at the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-2-chloropyrazine with ethoxymethyl chloride under basic conditions to introduce the ethoxymethyl group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .
Comparison with Similar Compounds
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial activity.
3-Amino-2-pyrazinecarboxylic acid: Used in the synthesis of various pharmaceuticals.
3-Chloropyrazine-2-carbonitrile: Utilized in organic synthesis as an intermediate.
Uniqueness: 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxymethyl group enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
104422-48-2 |
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Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-amino-6-(ethoxymethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c1-2-13-5-6-4-11-8(10)7(3-9)12-6/h4H,2,5H2,1H3,(H2,10,11) |
InChI Key |
JTKFGIAQBXOWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CN=C(C(=N1)C#N)N |
Origin of Product |
United States |
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